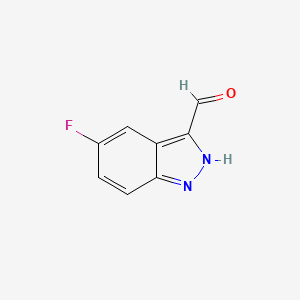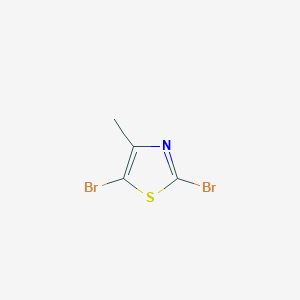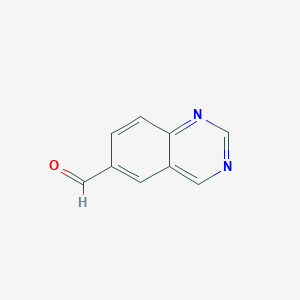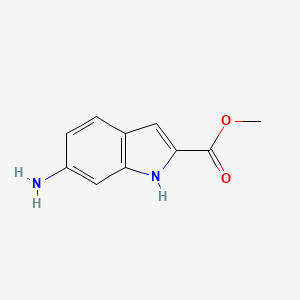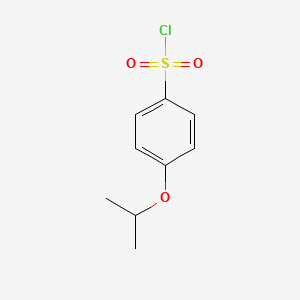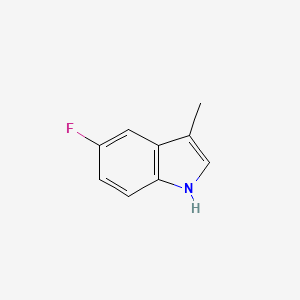
5-Fluoro-3-metilindol
Descripción general
Descripción
5-Fluoro-3-methylindole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indoles are known for their biological activities and are present in various bioactive compounds
Aplicaciones Científicas De Investigación
5-Fluoro-3-methylindole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It’s known that indole derivatives can interfere with various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more
Result of Action
Indole derivatives have been reported to exhibit diverse biological activities . For instance, some fluorinated indole derivatives have shown inhibitory activity against influenza A .
Análisis Bioquímico
Biochemical Properties
5-Fluoro-3-methylindole plays a significant role in various biochemical reactions. It interacts with multiple enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit quorum sensing in bacterial pathogens, thereby reducing biofilm formation and virulence . The compound’s interaction with enzymes such as proteases and lipases further highlights its potential in modulating biochemical pathways .
Cellular Effects
The effects of 5-Fluoro-3-methylindole on cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that 5-Fluoro-3-methylindole can inhibit the production of virulence factors in bacteria, thereby reducing their pathogenicity . Additionally, it has been observed to affect the expression of genes involved in metabolic pathways, leading to altered cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Fluoro-3-methylindole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been shown to inhibit the activity of certain proteases, thereby affecting protein degradation pathways . Additionally, 5-Fluoro-3-methylindole can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-3-methylindole change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-Fluoro-3-methylindole remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of bacterial virulence factors .
Dosage Effects in Animal Models
The effects of 5-Fluoro-3-methylindole vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial virulence . At higher doses, toxic or adverse effects may be observed, including potential damage to host tissues . Threshold effects have been identified, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
5-Fluoro-3-methylindole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic flux and metabolite levels. For instance, the compound has been shown to affect the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids . Additionally, 5-Fluoro-3-methylindole can modulate the activity of enzymes involved in secondary metabolite production .
Transport and Distribution
The transport and distribution of 5-Fluoro-3-methylindole within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins . Studies have shown that 5-Fluoro-3-methylindole can be efficiently transported across cell membranes, leading to its distribution in various cellular compartments .
Subcellular Localization
5-Fluoro-3-methylindole exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize in the cytoplasm and interact with cytoplasmic enzymes, thereby modulating their activity .
Métodos De Preparación
The synthesis of 5-Fluoro-3-methylindole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, which allow for the introduction of the fluorine atom at the desired position on the indole ring. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
5-Fluoro-3-methylindole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens, nitrating agents, and sulfonating agents can introduce different substituents onto the indole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.
Comparación Con Compuestos Similares
5-Fluoro-3-methylindole can be compared with other indole derivatives, such as:
5-Fluoroindole: Similar in structure but lacks the methyl group, which may affect its chemical properties and biological activities.
3-Methylindole:
Indole: The parent compound, which serves as a basis for many derivatives with diverse biological activities.
The uniqueness of 5-Fluoro-3-methylindole lies in the combined presence of both the fluorine and methyl groups, which can enhance its chemical stability, reactivity, and potential biological activities compared to its analogs.
Propiedades
IUPAC Name |
5-fluoro-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDHAGJNOQIBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625147 | |
| Record name | 5-Fluoro-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392-13-2 | |
| Record name | 5-Fluoro-3-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=392-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-3-methylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the fluorine atom in 5-fluoroindole and its derivatives affect their properties?
A: The fluorine atom in 5-fluoroindole and its derivatives, such as 5-fluorotryptophan and 5-fluoro-3-methylindole, increases their ionization potentials (IPs) []. This increase in IP makes electron transfer (ET) quenching by nearby amide groups less efficient, leading to longer average fluorescence lifetimes and more homogeneous decay curves. This effect is particularly pronounced in 5-fluorotryptophan, where the increased IP significantly reduces ET quenching and results in the observed monoexponential decay in proteins.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2(1H)-Pyridinone, 4-[(2,4-difluorophenyl)methoxy]-6-methyl-](/img/structure/B1322205.png)
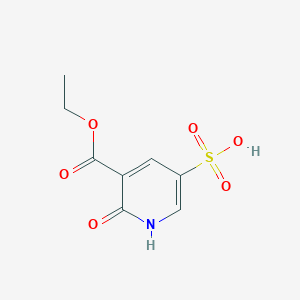
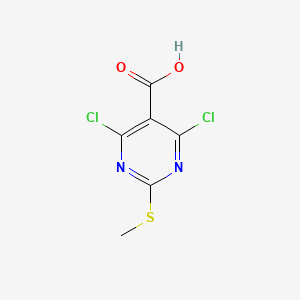

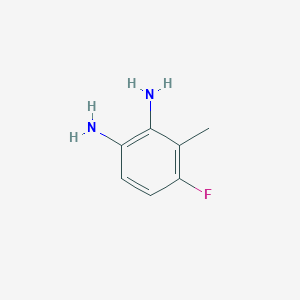
![5-Oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B1322214.png)
